Azepane-2-carboxylic acid

Übersicht

Beschreibung

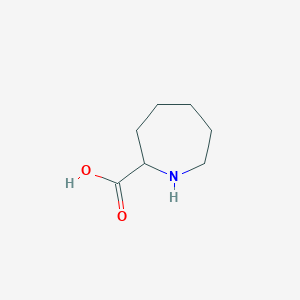

Azepane-2-carboxylic acid is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azepane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, followed by selective reduction of the amide carbonyl group. Another method includes Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Azepane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Azepane-2-carboxylic acid serves as a valuable precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Synthesis of Chiral Drugs

The compound's chiral nature allows for the synthesis of enantiomerically pure compounds essential for developing drugs with specific biological activities. Research indicates that derivatives of this compound can act as ligands for G protein-coupled receptors (GPCRs) and other therapeutic targets involved in diseases such as:

- Cancer

- Neurodegenerative Disorders

- Infectious Diseases

Studies have demonstrated its utility in creating potent and selective ligands, showcasing its potential in drug discovery .

CNS Activity

Research on this compound derivatives has revealed their potential effects on the central nervous system (CNS). These compounds may influence neurotransmitter systems, providing therapeutic avenues for treating conditions like anxiety and depression. For instance, 1-methylthis compound hydrochloride has shown promise in modulating receptor activity within the CNS .

Synthetic Applications

This compound is not only significant in medicinal chemistry but also plays a crucial role in organic synthesis.

Building Block for Complex Molecules

The compound acts as a versatile starting material for synthesizing various azepane derivatives, which can be further modified to yield complex molecules with potential biological activity. Its functional groups allow for multiple reaction pathways, facilitating the creation of diverse chemical entities .

Case Studies on Synthesis

A notable case study involved the asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives, demonstrating scalability and flexibility in drug development projects . The study highlighted the compound's ability to undergo oxidative cleavage to generate key substituents stereoselectively.

Wirkmechanismus

The mechanism by which azepane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Azepane: A cyclic secondary amine with the formula (CH₂)₆NH.

Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

Benzodiazepine: A fused bicyclic compound containing a benzene ring and a diazepine ring.

Uniqueness: Azepane-2-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications and applications, making this compound a valuable compound in various fields of research and industry.

Biologische Aktivität

Azepane-2-carboxylic acid, a member of the azepane family, is a seven-membered nitrogen-containing heterocycle that has garnered attention for its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been explored for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound features a carboxylic acid group at the second position of the azepane ring, which plays a crucial role in its biological interactions. The presence of this functional group allows for hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Functional Groups | Carboxylic acid |

| Ring Structure | Seven-membered nitrogen heterocycle |

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through its functional groups. The carboxylic acid can form hydrogen bonds and ionic interactions, while the nitrogen atom can participate in covalent bonding after deprotection of any protecting groups present during synthesis. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

Applications in Medicinal Chemistry

This compound has been investigated for its potential use in drug development, particularly targeting neurological and psychiatric disorders. Its structure allows for modifications that can enhance selectivity and efficacy against specific biological targets.

Case Studies

- Neurodegenerative Disorders : Research has shown that derivatives of this compound can act as ligands for G protein-coupled receptors (GPCRs), which are critical in the treatment of conditions like Alzheimer's disease. For instance, studies have demonstrated that certain azepane derivatives exhibit inhibitory effects on histone deacetylases (HDACs), which are implicated in neurodegeneration .

- Cancer Therapeutics : Azepane derivatives have also been explored for their anticancer properties. A study highlighted the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids that showed promising activity against Class IIb tubulin deacetylating HDAC6, a target for cancer therapy .

- Pain Management : Some azepane compounds have demonstrated analgesic properties, suggesting their potential use in pain management therapies. The ability to modulate pain pathways through receptor interaction is an area of active research .

Research Findings

Recent research has focused on optimizing the structure of azepane derivatives to enhance their biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to produce azepane derivatives with specific stereochemistry. The use of protecting groups like Boc (tert-butoxycarbonyl) allows for selective reactions that can yield biologically active compounds .

- Biological Assays : Binding assays and functional studies have been employed to evaluate the affinity and efficacy of azepane derivatives against specific targets such as GPCRs and HDACs. These studies are crucial for understanding the therapeutic potential of these compounds .

Eigenschaften

IUPAC Name |

azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFURXRZISKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292887 | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5227-53-2 | |

| Record name | Azepan-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5227-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Azepane-2-carboxylic acid interesting for peptide research?

A1: this compound is a seven-membered cyclic amino acid. Introducing cyclic amino acids into peptides is a valuable strategy for enhancing structural rigidity. [] This increased rigidity can lead to improved stability, binding affinity, and resistance to enzymatic degradation in peptides designed for therapeutic or research purposes.

Q2: What is the most common synthetic approach to obtain this compound?

A2: The synthesis of this compound often starts with cycloheptanone. One method utilizes microwave irradiation to facilitate the formation of the this compound dimer. Subsequent hydrolysis with a strong acid then yields the desired this compound. []

Q3: Are there enantioselective syntheses for this cyclic amino acid?

A3: Yes, researchers have developed asymmetric syntheses for enantiopure 7-substituted Azepane-2-carboxylic acids. One such approach utilizes (S)-tribenzyl glutamic acid γ-aldehyde as a starting material. This aldehyde undergoes a Horner–Wadsworth–Emmons reaction, followed by a palladium-catalyzed double-bond hydrogenation and hydrogenolysis, ultimately leading to the desired enantiopure this compound derivatives. [, ]

Q4: What is the significance of the 7-position in this compound derivatives?

A4: The 7-position in this compound offers a site for introducing various substituents. These modifications at the 7-position can significantly impact the conformational preferences of the cyclic amino acid. [, ] Controlling the conformation can be crucial for dictating how the this compound interacts with other molecules, particularly in the context of peptide design.

Q5: What analytical techniques are commonly used in the synthesis and characterization of this compound and its derivatives?

A5: While the provided abstracts do not specify the analytical techniques, it is standard practice in organic synthesis to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation. Furthermore, techniques like chiral High-Performance Liquid Chromatography (HPLC) are crucial for determining the enantiomeric purity of synthesized compounds, especially in the context of asymmetric synthesis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.